

# Palbociclib dose reduction from 125mg to 100mg protocol

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## Compound Focus: Palbociclib Isethionate

CAS No.: 827022-33-3

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## Official Dose Modification Protocol

The table below summarizes the recommended palbociclib dose adjustment guidelines for managing adverse reactions [1] [2].

| Action Step           | Dosage            | Indication and Context   |
|-----------------------|-------------------|--|
| Starting Dose         | 125 mg once daily | Standard initial dose for 21 days, followed by 7 days off in a 28-day cycle [2].   |
| First Dose Reduction  | 100 mg once daily | Recommended for the first occurrence of severe (Grade 3/4) hematologic or non-hematologic toxicity that persists despite medical management [1] [2]. |
| Second Dose Reduction | 75 mg once daily  | Recommended if severe toxicity recurs at the 100 mg dose level [1] [2].  |
| Discontinuation       | Permanently stop  | Required if further dose reduction below 75 mg is needed [2].  |

### Key Monitoring & Management Guidelines:

- **Hematologic Monitoring:** Obtain a **Complete Blood Count (CBC)** prior to treatment initiation, at the beginning of each cycle, on **Day 15 of the first two cycles**, and as clinically indicated [1] [3].
- **Specifics for Grade 3 Neutropenia:**
  - **On Day 1 of a cycle:** Withhold therapy, monitor CBC within 1 week. Resume at the **same dose** upon recovery to Grade  $\leq 2$  [2].
  - **On Day 15 of first two cycles:** If Grade 3 occurs, continue current dose to complete the cycle and check CBC on Day 22. Consider dose reduction for prolonged or recurrent Grade 3 neutropenia [2].
- **For Grade 4 Neutropenia:** Withhold until recovery to Grade  $\leq 2$ , then resume at the **next lower dose** [2].
- **Non-Hematologic Toxicities:** For severe (Grade 3 or higher) non-hematologic toxicities that persist, withhold the dose until symptoms resolve to Grade 1 or less (or Grade 2 if not a safety risk), then resume at the **next lower dose** [2].

## Clinical Evidence for Dose Reduction

Real-world evidence and clinical trials indicate that dose modifications are common and do not negatively impact treatment efficacy. The following table summarizes key findings.

| Study / Context                                 | Findings on Dose Reduction & Clinical Outcomes  |
|---|---|
| <b>Real-World Study (P-REALITY X, 2025)</b> [4] | In 1,302 patients, 40.2% had dose adjustments. These patients had significantly longer <b>median treatment duration</b> (27.4 vs. 21.4 months) and <b>median Overall Survival (OS)</b> (57.8 vs. 51.4 months). Real-world Progression-Free Survival (rwPFS) was maintained. |
| <b>Real-World Study (2021)</b> [5]              | 33% of 598 patients had a dose reduction. Patients with reductions had significantly longer <b>Time to Next Treatment (TTNT)</b> (16.9 vs. 11.4 months) and <b>OS</b> (29.7 vs. 21.9 months) compared to those without.   |
| <b>Patient-Centered Dosing Initiative</b> [6]   | Advocacy and research efforts highlight that lower doses can reduce toxicity while preserving efficacy, improving quality of life and allowing patients to stay on treatment longer.  |

## Other Critical Dose Management Scenarios

- **Concomitant Use with Strong CYP3A Inhibitors:** Avoid concurrent use. If co-administration is unavoidable, **reduce the palbociclib dose to 75 mg**. Once the inhibitor is discontinued, increase the palbociclib dose back to the original level after 3-5 half-lives of the inhibitor [1] [2] [3].
- **Hepatic Impairment:** For patients with **severe hepatic impairment (Child-Pugh class C)**, the recommended starting dose is **75 mg** [2].
- **Drug-Drug Interactions:** Palbociclib may increase the exposure of sensitive **CYP3A substrates with a narrow therapeutic index** (e.g., some antiarrhythmics), and their doses may need to be reduced [3].

## Palbociclib Dose Modification Workflow

For a visual summary of the decision-making process for dose modification, refer to the following workflow.

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## References

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